Norquetiapine

Overview

Description

Norquetiapine (N-desalkylquetiapine) is the primary active metabolite of the atypical antipsychotic quetiapine, formed via hepatic CYP3A4-mediated metabolism . Unlike quetiapine, this compound exhibits a distinct pharmacological profile characterized by potent inhibition of the norepinephrine transporter (NET) and partial agonism at 5-HT1A receptors, contributing to its antidepressant and anxiolytic effects in mood disorders . It crosses the blood-brain barrier more effectively than quetiapine, with brain concentrations correlating with clinical efficacy in bipolar depression and anxiety . This compound’s multi-receptor activity—spanning serotonergic (5-HT2A, 5-HT2C, 5-HT7), adrenergic (α2, β2), and dopaminergic (D2) systems—distinguishes it from other antipsychotic metabolites and underlies its unique therapeutic role .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norquetiapine is synthesized from quetiapine through a process of N-desalkylation. This involves the removal of an alkyl group from the nitrogen atom in the quetiapine molecule. The reaction typically occurs in the liver, catalyzed by the enzyme CYP3A4 .

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of quetiapine followed by its metabolic conversion. The process includes the use of liver microsomes or recombinant enzymes to facilitate the N-desalkylation reaction. The resulting this compound is then isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Norquetiapine undergoes several types of chemical reactions, including:

Reduction: This reaction involves the gain of electrons or hydrogen atoms, typically facilitated by reducing agents.

Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and hydrogen peroxide, with conditions often involving the presence of cytochrome P450 enzymes.

Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium.

Substitution: Common reagents include halogens and nucleophiles, with conditions often involving acidic or basic environments.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Pharmacological Profile

Norquetiapine exhibits a unique pharmacological profile that differentiates it from its parent compound, quetiapine. It acts primarily as a norepinephrine transporter inhibitor and has shown significant occupancy at various neurotransmitter receptors, including serotonin and dopamine receptors. This multifaceted action contributes to its efficacy in treating mood disorders and anxiety.

Key Pharmacological Actions

- Norepinephrine Transporter Inhibition : this compound demonstrates equivalent activity to established antidepressants at the norepinephrine transporter, indicating its potential as an antidepressant agent .

- Serotonin Receptor Activity : It acts as an agonist at 5-HT1A receptors, which is associated with anxiolytic effects .

- Neurogenic Effects : this compound promotes neuronal differentiation in stem cells, suggesting potential neuroprotective properties .

Clinical Applications

This compound has been studied extensively for its effectiveness in treating various psychiatric conditions, particularly bipolar disorder, major depressive disorder, and generalized anxiety disorder.

Bipolar Disorder

This compound has shown promise in managing depressive episodes in bipolar disorder. A study involving patients with bipolar depression indicated that higher plasma concentrations of this compound correlated with significant improvements in depressive symptoms . The compound's unique receptor binding profile may contribute to its efficacy in this population.

Major Depressive Disorder

Research indicates that this compound can be effective as monotherapy for major depressive disorder. Its mechanism of action involves enhancing norepinephrine and serotonin transmission, which are critical in mood regulation . Clinical trials have reported significant improvements in depressive symptoms when patients were treated with this compound.

Anxiety Disorders

This compound's anxiolytic effects have been documented in several studies. It has been shown to reduce anxiety symptoms effectively, with a notable correlation between its plasma levels and clinical improvement . The drug's interaction with serotonin receptors is believed to play a crucial role in its anxiolytic properties.

Comparative Pharmacokinetics

A comparative study of quetiapine and this compound highlighted several pharmacokinetic advantages of this compound. Notably:

- Higher Bioavailability : this compound exhibits greater oral bioavailability compared to quetiapine (15.6% vs. 0.63%) .

- Enhanced Brain Distribution : It achieves a higher brain-to-plasma concentration ratio than quetiapine, suggesting more effective central nervous system penetration .

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Case Study on Bipolar Depression : A patient diagnosed with bipolar depression was treated with this compound, resulting in marked improvement in mood stability and reduction of depressive episodes over three months .

- Anxiety Management Case : In another instance, a patient with generalized anxiety disorder experienced significant symptom relief after being prescribed this compound as part of their treatment regimen, demonstrating its role as an effective anxiolytic agent .

Mechanism of Action

Norquetiapine is structurally similar to quetiapine and clozapine, as well as some tricyclic antidepressants. it exhibits distinct pharmacological activity, particularly in its ability to inhibit the norepinephrine transporter and act as a partial agonist at serotonin receptors .

Comparison with Similar Compounds

Pharmacological Profile

Receptor Affinities (Ki values in nM):

| Target | Norquetiapine | Quetiapine | SNRIs (e.g., Duloxetine) | SSRIs (e.g., Fluoxetine) | Other Antipsychotics (e.g., Olanzapine) |

|---|---|---|---|---|---|

| NET | 23–29 | >10,000 | 5–10 | >10,000 | >10,000 |

| 5-HT1A | 45–570 | 1800 | >10,000 | 100–300 | >10,000 |

| 5-HT2A | 5–48 | 29–100 | >10,000 | >10,000 | 2–4 |

| D2 | 59 | 56 | >10,000 | >10,000 | 3–20 |

| H1 | 3.5 | 11 | >10,000 | >10,000 | 1–7 |

| α2-Adrenergic | 237 | 3630 | >10,000 | >10,000 | >10,000 |

- NET Inhibition: this compound’s NET inhibition (Ki = 23–29 nM) is comparable to SNRIs (e.g., duloxetine, Ki = 5–10 nM) and absent in quetiapine or other antipsychotics . This property enhances prefrontal dopamine levels, a mechanism shared with antidepressants but unique among antipsychotics .

- 5-HT1A Partial Agonism: this compound’s 5-HT1A affinity (Ki = 45 nM) is 10-fold stronger than quetiapine’s, resembling SSRIs (e.g., fluoxetine) and azapirones (e.g., buspirone), which contributes to anxiolytic and antidepressant effects .

- D2 Receptor Antagonism: Both this compound and quetiapine exhibit moderate D2 antagonism (Ki ~56–59 nM), weaker than typical antipsychotics (e.g., haloperidol, Ki = 0.5 nM), reducing extrapyramidal side effects .

Clinical Efficacy

- Antidepressant Effects: this compound plasma levels correlate with improved depressive symptoms in bipolar disorder, a relationship absent with quetiapine alone . In rodent models, this compound (0.1 mg/kg) reduces immobility in forced swim tests, mimicking SNRI efficacy .

- Anxiolytic Effects: this compound’s 5-HT1A agonism and NET inhibition synergize to reduce anxiety in humans and rodent models, whereas quetiapine’s anxiolytic effects are less pronounced .

- Neuroprotective Effects: this compound promotes hippocampal neurogenesis via β2/α2-adrenergic receptors, a mechanism absent in quetiapine and other antipsychotics .

Neurogenic and Channel Modulation

- Neuronal Differentiation: this compound (0.1 nM) enhances neuronal differentiation in adult hippocampal neural progenitor cells (ahNPCs) by 50%, surpassing quetiapine’s effects (1 nM required). This activity involves β2/α2-adrenergic receptors and is blocked by idazoxan .

- HCN Channel Inhibition: this compound selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN1) channels (IC50 = 13.9 μM), a unique property absent in quetiapine and linked to mood stabilization .

Pharmacokinetics

- Metabolism: this compound is metabolized by CYP2D6 to 7-hydroxy-desalkyl-quetiapine, whereas quetiapine is primarily metabolized by CYP3A4. CYP2D6 polymorphisms increase this compound levels by 22–30% in poor metabolizers .

- Half-Life: this compound’s half-life (12 h) exceeds quetiapine’s (7 h), contributing to sustained therapeutic effects .

Adverse Effects

- Sedation: this compound’s H1 antagonism (Ki = 3.5 nM) causes sedation, similar to quetiapine but more pronounced than SSRIs/SNRIs .

- Cardiovascular Risks: this compound’s α1-adrenergic antagonism (Ki = 14 nM) may induce orthostatic hypotension, though its 5-HT2B antagonism (Ki = 14 nM) avoids valvulopathy risks associated with agonists .

Biological Activity

Norquetiapine, the active metabolite of quetiapine, has garnered attention for its unique pharmacological profile, particularly in the treatment of mood disorders and its neurogenic effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter systems, and implications for clinical use.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Norepinephrine Transporter (NET) Activity : this compound demonstrates significant activity at the norepinephrine transporter, comparable to established antidepressants. This activity is crucial for its antidepressant effects, particularly in conditions like bipolar depression and major depressive disorder .

- Serotonin Receptors : It acts as an agonist at the 5-HT1A receptor, which is associated with anxiolytic and antidepressant effects. The blockade of this receptor diminishes the anxiolytic-like activity in animal models, indicating its role in mediating these effects .

- HCN1 Channel Inhibition : Recent studies have shown that this compound inhibits hyperpolarization-activated cyclic nucleotide-gated ion channel 1 (HCN1), affecting neuronal excitability and signaling pathways relevant to mood regulation .

Neurogenic Effects

This compound has been shown to promote neurogenesis, particularly in neural stem/progenitor cells:

- Proneurogenic Activity : In vitro studies indicate that this compound significantly increases the differentiation of neural progenitor cells into neurons and neuroblasts at low concentrations (starting at 0.1 nM), surpassing the effects of quetiapine itself . The maximum effect occurs at 1 nM, demonstrating its potency as a proneurogenic agent.

- Impact on Glial Lineages : While promoting neuronal differentiation, this compound reduces differentiation into glial lineages, suggesting a preferential effect on neurogenesis over gliogenesis .

Clinical Implications

This compound's unique profile has important clinical implications:

- Efficacy in Mood Disorders : Clinical studies confirm that this compound contributes significantly to the therapeutic effects observed with quetiapine in treating anxiety and depressive symptoms. Notably, a study found a correlation between plasma concentrations of this compound and clinical improvement in bipolar depression patients .

- Side Effects and Tolerability : Despite its benefits, this compound's anticholinergic properties have been implicated in adverse effects such as delirium, particularly in older adults. This highlights the need for careful monitoring when prescribing quetiapine or this compound to vulnerable populations .

Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Case Studies

Several case studies have illustrated both the efficacy and potential side effects associated with this compound:

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of norquetiapine, and how do they contribute to its antidepressant effects?

this compound exerts its effects through multiple receptor interactions:

- NET inhibition : Blocks norepinephrine reuptake, increasing synaptic norepinephrine levels, which is critical for antidepressant activity .

- 5-HT1A partial agonism : Enhances serotonergic signaling in limbic regions, linked to mood stabilization .

- 5-HT2C antagonism : May mitigate anxiety and improve cognitive flexibility .

Methodological Insight : Use PET imaging to quantify receptor occupancy (e.g., NET or 5-HT1A) in animal models or humans. For example, Nyberg et al. (2013) measured NET occupancy in healthy volunteers using PET with radioligands like (S,S)-[18F]FMeNER-D2 .

Q. How can researchers accurately measure this compound plasma concentrations, and what challenges arise in distinguishing it from quetiapine?

Analytical Workflow :

Sample Preparation : Liquid-liquid extraction (LLE) with tert-butyl methyl ether to isolate this compound from plasma .

Separation : Field-enhanced sample stacking (FESS) coupled with capillary electrophoresis (CE) achieves sensitivity up to 0.25 ng/mL for this compound .

Quantification : Use LC-MS/MS with deuterated internal standards to differentiate this compound from quetiapine and other metabolites .

Challenge : this compound’s longer half-life (~12 hours vs. quetiapine’s 7 hours) requires frequent sampling to capture pharmacokinetic profiles .

Advanced Research Questions

Q. How does regional variation in NET occupancy by this compound correlate with clinical antidepressant response?

Key Findings & Contradictions :

- PET studies show mean NET occupancy of 35% with quetiapine 300 mg/day, but individual occupancy ranges widely (15–54%) .

- No clear threshold for therapeutic efficacy has been established, and occupancy in specific brain regions (e.g., locus coeruleus vs. prefrontal cortex) remains unstudied .

Methodological Approach :

- Conduct longitudinal PET studies in depressed patients, correlating regional NET occupancy (using [11C]MRB) with symptom improvement on scales like MADRS .

- Control for CYP3A4/CYP2D6 polymorphisms that alter this compound levels .

Q. Why do some studies report contradictory findings on this compound’s role in hypomania induction, and how can this be resolved?

Hypothesis : The quetiapine/norquetiapine plasma ratio may predict hypomania risk. Case studies show ratios <1 correlate with hypomania in bipolar depression .

Experimental Design :

Cohort Selection : Recruit bipolar patients on quetiapine XR, stratified by CYP3A4 activity (e.g., CYP3A5 genotype).

Monitoring : Measure plasma ratios weekly and assess mood shifts via YMRS.

Statistical Analysis : Use ROC curves to identify predictive thresholds .

Q. How do drug interactions (e.g., with methadone) alter this compound’s metabolic profile, and what are the implications for dosing?

Data from Rats & Humans :

- Co-administration of methadone increases this compound/quetiapine plasma ratios by inhibiting CYP3A4 .

| Group | This compound/Quetiapine Ratio |

|---|---|

| Quetiapine | 0.2 ± 0.05 |

| Quetiapine + Methadone | 0.4 ± 0.08* |

| p < 0.001 |

Recommendation : In patients on CYP3A4 inhibitors, monitor this compound levels and adjust quetiapine doses to avoid toxicity .

Q. What experimental models best elucidate this compound’s neuroprotective effects?

In Vitro/In Vivo Models :

- Primary Neuronal Cultures : Expose to this compound and measure BDNF release via ELISA .

- Rodent Forced Swim Test : Administer this compound and quantify immobility time reduction (dose-dependent effects observed at 10–30 mg/kg) .

Limitation : Most data derive from acute models; chronic stress paradigms (e.g., chronic mild stress in rats) better mimic human depression .

Q. Methodological Challenges & Innovations

Q. How can long-acting this compound formulations improve adherence in schizophrenia?

PLGA Microsphere Development :

- Formulation : Encapsulate this compound freebase in PLGA 502H (lactide:glycolide = 50:50) for sustained release over 14 days .

- In Vivo Testing : In rats, plasma levels remained >50 ng/mL for 10 days post-injection .

Q. How do genetic polymorphisms in CYP2D6 and CYP3A4 influence this compound pharmacokinetics?

Pharmacogenomic Insights :

- CYP2D6 Poor Metabolizers : Show 30% higher this compound levels vs. normal metabolizers .

- CYP3A4 Inducers (e.g., carbamazepine) : Reduce this compound exposure by 80%, necessitating dose adjustments .

Study Design : Retrospective analysis of quetiapine-treated cohorts genotyped for CYP2D6/CYP3A4 variants, correlating steady-state this compound levels with side effects (e.g., sedation) .

Properties

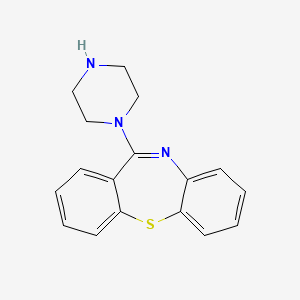

IUPAC Name |

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOAJISUHPIQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881147 | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-48-8 | |

| Record name | Norquetiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norquetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORQUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.